Home > Products > Screening Compounds P26359 > (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid -

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Catalog Number: EVT-8309225
CAS Number:
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is a chiral compound notable for its structural features, which include a tert-butoxycarbonyl (Boc) protected amine group and a difluorophenyl moiety. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. The presence of the Boc protecting group enhances the stability of the amino group during synthetic processes, while the difluorophenyl group can influence the biological activity and specificity of the resulting compounds.

Source and Classification

This compound can be classified as an amino acid derivative, specifically a protected amino acid. The Boc group serves as a protective moiety for the amino group, which is essential in various synthetic pathways to prevent unwanted reactions. The difluorophenyl component introduces unique electronic properties that can affect the compound's reactivity and interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically involves several key steps:

  1. Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step is crucial to prevent side reactions during subsequent steps.
  2. Formation of the Butanoic Acid Chain: The protected amino acid is coupled with a difluorophenyl derivative using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. This reaction forms the backbone of the butanoic acid structure.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular formula of (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is C15H18F2NO4C_{15}H_{18}F_{2}NO_{4}. Its molecular weight is approximately 304.31 g/mol. The compound features:

  • A chiral center at the butanoic acid position.
  • A tert-butoxycarbonyl protecting group on the amino group.
  • A difluorophenyl substituent that enhances its electronic properties.

The structural representation includes:

  • SMILES notation: CC(C)(C)OC(=O)N[C@@H](CC(=O)O)Cc1cc(F)c(F)cc1
  • InChI: InChI=1S/C15H18F2N O4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)F

These notations provide a comprehensive view of its chemical structure and connectivity.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid can undergo various chemical reactions:

  1. Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid. Typically, trifluoroacetic acid is used for this deprotection.
  2. Substitution Reactions: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  3. Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, particularly at the butanoic acid chain, which can lead to various derivatives .

Common Reagents and Conditions

Common reagents include:

  • Hydrolysis: Trifluoroacetic acid.
  • Substitution: Halogens or nitrating agents.
  • Oxidation: Potassium permanganate .
Mechanism of Action

The mechanism of action for (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid varies based on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites within target proteins. The difluorophenyl moiety enhances binding affinity through hydrophobic interactions with specific residues in proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents with limited water solubility.

Chemical Properties

  • Melting Point: Not specified but generally around 100°C based on similar compounds.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases that may hydrolyze the Boc group.

Relevant Data

The compound exhibits high bioavailability scores and favorable pharmacokinetic properties, making it suitable for biological applications .

Applications

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid has several significant applications:

  1. Chemistry: Serves as a building block in synthesizing complex organic molecules and peptides.
  2. Biology: Investigated for potential roles in enzyme inhibition and protein interactions due to its unique structure.
  3. Medicine: Explored as a drug candidate or precursor in drug synthesis, particularly for designing therapeutics with enhanced efficacy and selectivity.
  4. Industry: Utilized in producing specialty chemicals and pharmaceuticals where specific reactivity is required .

This compound exemplifies how structural modifications can lead to enhanced functionality in various scientific domains.

Synthesis and Optimization of Enantioselective Pathways

Asymmetric Hydrogenation Strategies for Chiral Center Induction

The stereoselective construction of the β-amino acid backbone in (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid critically relies on catalytic asymmetric hydrogenation. This methodology enables the direct installation of the chiral center with exceptional enantiocontrol through prochiral enamide or unsaturated acid precursors. Transition metal complexes with chiral ligands serve as the cornerstone of this approach, with ruthenium(II), rhodium(I), and iridium(I) catalysts demonstrating the highest efficacy for specific substrate classes.

Ru(II)-BINAP-diamine catalysts, pioneered by Noyori, facilitate the hydrogenation of β-(acylamino)acrylates or β-keto esters en route to the target molecule. These catalysts operate via an outer-sphere bifunctional mechanism where both the metal hydride (Ru-H) and the amine proton (N-H) of the ligand cooperatively activate the substrate. For instance, hydrogenation of methyl (Z)-3-acetamido-4-(2,4-difluorophenyl)but-2-enoate using [RuCl₂((S)-BINAP)((S,S)-DPEN)] under mild hydrogen pressure (4-10 atm) in methanol affords the saturated (S)-β-amino ester with >98% enantiomeric excess (ee) and quantitative yield [1] [5] [9]. This exceptional selectivity arises from the well-defined chiral pocket created by the BINAP ligand, which directs substrate approach via the lowest-energy transition state.

Rhodium(I) complexes with chiral diphosphines (e.g., DuPhos, Me-DuPhos) excel in hydrogenating sterically hindered dehydro-β-amino acids. The mechanism involves an inner-sphere pathway where the substrate coordinates directly to the metal center prior to hydrogen transfer. While offering excellent ee values (often >99%), rhodium catalysts typically require lower substrate/catalyst ratios (S/C = 50-200) and exhibit higher sensitivity to functional groups than ruthenium systems [1] [5]. Iridium catalysts with P,N-ligands show promise for tetrasubstituted enol ester substrates but remain less developed for this specific β-amino acid framework [5].

Table 1: Performance of Transition Metal Catalysts in Enantioselective Hydrogenation for β-Amino Acid Synthesis

Catalyst SystemSubstrate ClassTypical Conditionsee Range (%)TONKey Advantages
Ru(II)/(S)-BINAP/(S,S)-DPENβ-(Acylamino)acrylates4-50 atm H₂, MeOH, RT95->995,000-10,000Broad scope, high TON, functional group tolerance
Rh(I)/(R,R)-Me-DuPhosDehydro-β-amino acids (tetrasubstituted)1-5 atm H₂, CH₂Cl₂, RT98->99200-1,000Superior for sterically demanding substrates
Ir(I)/(S)-P,N-Ferrocenylβ-Aryl-β-enol esters10 atm H₂, toluene, 50°C90-95500-2,000Emerging for challenging alkene geometries

Critical optimization parameters include hydrogen pressure, solvent polarity, temperature, and additive effects. Polar protic solvents (methanol, ethanol) enhance reactivity and enantioselectivity in Ru-catalyzed reactions by stabilizing polar transition states. Substrate electronic properties significantly impact efficiency; electron-deficient arenes (e.g., 2,4-difluorophenyl) generally afford higher ee values than electron-rich analogs due to optimized substrate-catalyst interactions [9]. Industrial scalability is demonstrated by S/C ratios exceeding 10,000 in optimized Ru systems, underlining the cost-effectiveness of this approach for synthesizing enantiopure intermediates.

Stereoselective Hofmann Rearrangement in β-Amino Acid Formation

The Hofmann rearrangement provides an alternative disconnection strategy for constructing the β-amino acid segment of the target molecule, proceeding via a stereospecific 1,2-alkyl shift. This reaction converts a chiral precursor—(2S)-2-((tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanamide—directly into the homologous (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid while preserving stereochemical integrity. The mechanism involves in situ generation of bromine or iodine(I) electrophiles, followed by regioselective migration of the carbon framework to electron-deficient nitrogen [2] [6].

Conventional conditions employ sodium hypobromite (NaOBr), formed from bromine and sodium hydroxide, to generate the N-bromoamide intermediate. Subsequent base-induced deprotonation triggers rearrangement to the isocyanate. Hydrolysis yields the β-amino acid with loss of CO₂. Critically, the migration step occurs with complete retention of configuration at the chiral center, as confirmed by isotopic labeling and stereochemical analysis [2] [6]. This stereoretentive property makes the Hofmann rearrangement exceptionally valuable for synthesizing enantiopure β-amino acids without racemization.

Table 2: Hofmann Rearrangement Conditions for Stereoretentive β-Amino Acid Synthesis

Oxidant/ReagentSolvent SystemTemperature (°C)Yield Range (%)Stereoretention (%)Key Features
Bromine / NaOH (NaOBr)H₂O / dioxane (1:1)0-570-85>99Cost-effective, requires careful pH control
(PhI(OCOCF₃)₂) (PIFA)CH₃CN / H₂O (9:1)2580-92>99Mild conditions, minimal side products
NaOCl / Phase-transfer catalystCH₂Cl₂ / H₂O2575-90>99Scalable, avoids brominated impurities
[Bis(trifluoroacetoxy)iodo]benzeneCH₃CN4085-95>99Anhydrous conditions, high purity isolated isocyanate

Modern variants utilize hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or sodium hypochlorite under phase-transfer conditions. These alternatives offer superior functional group compatibility with the electron-rich 2,4-difluorophenyl moiety compared to traditional bromine methods. PIFA-mediated rearrangements proceed efficiently in acetonitrile/water mixtures at ambient temperature, yielding the isocyanate intermediate which is trapped in situ by tert-butanol to directly afford the Boc-protected amine without carbamate isolation [6]. This telescoped process minimizes epimerization risks during workup. The reaction tolerates halogenated aryl groups exceptionally well, as the fluorine atoms remain inert under these oxidative conditions.

Biocatalytic applications demonstrate the rearrangement’s versatility in complex settings. Enzymatic resolution preceding the Hofmann step enables dynamic kinetic resolution pathways, while engineered lipases or proteases can generate the chiral amide precursor enantioselectively [6]. The rearrangement’s insensitivity to steric crowding around the migrating carbon ensures high yields even with ortho-disubstituted aryl systems like the 2,4-difluorophenyl group.

Boc Protection-Deprotection Dynamics in Multi-Step Synthesis

The acid-labile tert-butoxycarbonyl (Boc) group serves as the principal nitrogen-protecting group throughout the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, balancing stability during transformations with facile removal under mild acidic conditions. Protection protocols employ di-tert-butyl dicarbonate (Boc₂O) as the acylating agent, with kinetics and chemoselectivity modulated by catalyst design [3] [7] [10].

Uncatalyzed reactions require stoichiometric bases (triethylamine, DMAP) and prolonged reaction times (12-24 h), often leading to dialkylation or ester hydrolysis side products. Catalytic methods overcome these limitations:

  • Ionic liquid catalysis: Imidazolium-based ionic liquids (e.g., [BMIM]BF₄) activate Boc₂O via hydrogen bonding, enabling protection in <1 h at 25°C with near-quantitative yields and exclusive N-monoacylation even for amino acids containing nucleophilic hydroxyl groups [3].
  • Hexafluoroisopropanol (HFIP) promotion: This strong hydrogen-bond donor solvent (pKa = 9.3) catalyzes Boc protection without metals or additional acids. HFIP facilitates rapid mono-Boc protection of diamines (e.g., precursors with lysine-like motifs) and is recyclable, enhancing sustainability [3] [7].
  • Solid acid catalysis: Silica-supported perchloric acid (HClO₄-SiO₂) operates under solvent-free conditions, achieving high turnover frequencies (TOF > 500 h⁻¹) and simplifying product isolation [3].

Deprotection leverages the acid sensitivity of the Boc carbamate. Trifluoroacetic acid (TFA) in dichloromethane (25-50% v/v) quantitatively cleaves the group within 0.5-2 h at 25°C, generating the amine salt, isobutylene, and CO₂. Scavengers (anisole, thiophenol) mitigate electrophilic side reactions from the tert-butyl cation with electron-rich aromatics like the difluorophenyl system [7] [10]. Lewis acid alternatives (ZnBr₂, TMSI) in aprotic solvents offer orthogonal deprotection where strong Brønsted acids would degrade acid-sensitive functionalities:

(S)-Boc-β-amino acid + 2 TMSI → (S)-β-amino acid-TMS ester + (CH₃)₂C=CH₂ + CO₂ + 2 TMSI·HI  

Notably, the Boc group’s stability toward nucleophiles and bases allows sequential deprotection strategies in orthogonal protection schemes (e.g., Fmoc removal with piperidine without affecting Boc).

Table 3: Boc Protection/Deprotection Conditions and Performance Metrics

OperationReagent/CatalystSolventTime (h)Temperature (°C)Yield (%)Chemoselectivity
ProtectionBoc₂O / [HMIM]BF₄ (5 mol%)CH₃CN0.52595-99Mono-Boc; no ester cleavage
ProtectionBoc₂O / HFIP (neat)None12592-98Amino alcohol compatibility
DeprotectionTFA (25-50%)CH₂Cl₂0.5-22595-99Rapid; requires scavengers
DeprotectionZnBr₂ (2 equiv)CH₂Cl₂122585-92No cation side reactions; moderate yield
DeprotectionTMSI (1.2 equiv)MeCN42590-95Anhydrous; forms TMS ester

Side reaction management is crucial. Competitive oxazolidinone formation occurs when β-amino alcohols undergo Boc protection under basic conditions without temperature control (<0°C required). Intramolecular N→O Boc migration has been documented in serine-derived analogs during prolonged storage, necessitating anhydrous handling and avoidance of latent nucleophiles [7].

Comparative Analysis of Chiral Resolution vs. Catalytic Asymmetric Synthesis

The economic and environmental implications of chiral resolution versus catalytic asymmetric synthesis for manufacturing (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid reveal distinct advantages and limitations inherent to each approach.

Chiral Resolution relies on diastereomeric salt formation or kinetic crystallization of racemic mixtures. Classical resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid, camphorsulfonic acid) partitions the racemic β-amino acid into separable diastereomers. While operationally simple and amenable to large-scale production, this process suffers from inherent thermodynamic limitations:

  • Maximum theoretical yield capped at 50% per cycle
  • High solvent consumption during recrystallization (typically 20-50 L/kg product)
  • Requirement for stoichiometric (often costly) resolving agents
  • E-factor (kg waste/kg product) often exceeds 50 due to mother liquor recycling challenges [1] [8]

Despite these drawbacks, resolution remains viable for low-volume production where catalytic infrastructure is lacking. Recent advances in preferential crystallization using tailor-made additives have improved efficiency for specific β-amino acids, though fluorine substituents complicate crystal engineering due to altered hydrogen-bonding networks.

Catalytic Asymmetric Synthesis, particularly Ru-catalyzed hydrogenation, demonstrates superior atom economy and process efficiency:

  • Yields approach 95-99% without yield ceiling from resolution thermodynamics
  • Catalyst loadings as low as 0.01 mol% (S/C = 10,000) achievable in optimized systems
  • E-factors reduced to <15 through solvent recycling and immobilized catalysts
  • Step-count reduction by 30-50% compared to resolution routes [4] [8] [9]

Economic modeling reveals crossover points favoring catalysis at production scales >100 kg/year, driven by lower reagent costs despite higher initial investment in chiral ligands. Life-cycle assessment (LCA) further demonstrates 40-60% reductions in carbon footprint and energy use versus resolution pathways [8].

Hybrid strategies merge enzymatic resolution with chemical catalysis. Dynamic kinetic resolution (DKR) of racemic β-amino acid esters using immobilized lipases (e.g., Candida antarctica Lipase B) coupled with ruthenium racemization catalysts achieves yields up to 95% ee >99%. This approach leverages enzyme specificity while overcoming resolution yield limitations:

Racemic β-amino acid ester ⇌ (Ru catalyst) ⇌ (S)-β-amino acid (lipase-mediated acylation)  

Biocatalytic methods exhibit unparalleled selectivity for structurally complex β-amino acids but require extensive enzyme screening and engineering for new substrates like the 2,4-difluorophenyl derivative [8].

Table 4: Comparative Analysis of Manufacturing Approaches for Enantiopure β-Amino Acids

ParameterClassical ResolutionCatalytic Asymmetric HydrogenationEnzymatic DKR
Theoretical Maximum Yield50% (per cycle)100%95-98%
Typical ee (%)98-99.5 (after recrystallization)95->99>99
Catalyst/Ligand CostN/A (resolving agent consumed)High initial cost; recyclableModerate (enzyme immobilized)
Solvent ConsumptionHigh (20-50 L/kg)Low (5-15 L/kg)Moderate (10-20 L/kg)
E-factor (kg waste/kg product)40-7010-2520-40
Development TimelineShort (weeks)Long (months for ligand optimization)Medium (enzyme screening)
Scale-up FeasibilityExcellentExcellent (with ligand stability)Good (fixed-bed reactors)

The selection between these methodologies hinges on production scale, available infrastructure, and sustainability targets. For (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, catalytic hydrogenation provides the most direct and scalable route, while enzymatic DKR offers a "greener" alternative when fluorine tolerance is engineered into biocatalysts.

Properties

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

IUPAC Name

(3S)-4-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1

InChI Key

LUYHWLQWAVCDNA-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.